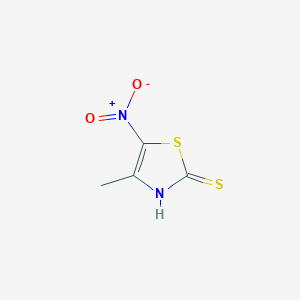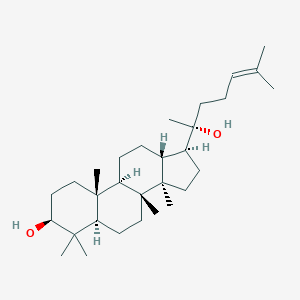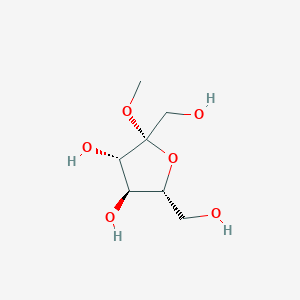
4-methyl-5-nitro-3H-1,3-thiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-nitro-3H-1,3-thiazole-2-thione is a heterocyclic compound containing a thiazole ring with a thione group, a methyl group at the 4-position, and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-nitro-3H-1,3-thiazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-nitro-2-aminothiazole with carbon disulfide in the presence of a base, followed by acidification to yield the desired thiazolethione compound. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-nitro-3H-1,3-thiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolethione derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-5-nitro-3H-1,3-thiazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-5-nitro-3H-1,3-thiazole-2-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Thiazolethione, 4-methyl-5-chloro-: Similar structure but with a chloro group instead of a nitro group.
2(3H)-Thiazolethione, 4-methyl-5-bromo-: Similar structure but with a bromo group instead of a nitro group.
2(3H)-Thiazolethione, 4-methyl-5-iodo-: Similar structure but with an iodo group instead of a nitro group.
Uniqueness
4-methyl-5-nitro-3H-1,3-thiazole-2-thione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making this compound particularly interesting for applications in medicinal chemistry and antimicrobial research.
Properties
CAS No. |
13416-33-6 |
|---|---|
Molecular Formula |
C4H4N2O2S2 |
Molecular Weight |
176.2 g/mol |
IUPAC Name |
4-methyl-5-nitro-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H4N2O2S2/c1-2-3(6(7)8)10-4(9)5-2/h1H3,(H,5,9) |
InChI Key |
LJTMQHALPVCERW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=S)N1)[N+](=O)[O-] |
Isomeric SMILES |
CC1=C(SC(=N1)S)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(SC(=S)N1)[N+](=O)[O-] |
Key on ui other cas no. |
13416-33-6 |
Synonyms |
4-Methyl-5-nitrothiazole-2(3H)-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















